4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

BTK inhibitor Kinase profiling Immuno-oncology

Select CAS 890620-86-7 for your BTK inhibitor program. Unlike simpler triazole acids (e.g., CAS 20725-33-1), this compound uniquely features the essential 4-carboxamido-benzoic acid pharmacophore, delivering a verified IC50 of 1 nM against BTK. The free carboxylic acid enables immobilization for target engagement studies and serves as an ideal anchor for parallel amide library synthesis. Substituting with precursor acids or unprofiled triazole carboxamides will invalidate SAR and biochemical assays dependent on this scaffold. Order for use as a reference inhibitor, chemical probe, or combinatorial chemistry starting point.

Molecular Formula C17H13ClN4O3
Molecular Weight 356.77
CAS No. 890620-86-7
Cat. No. B2602255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid
CAS890620-86-7
Molecular FormulaC17H13ClN4O3
Molecular Weight356.77
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H13ClN4O3/c1-10-15(20-21-22(10)14-8-4-12(18)5-9-14)16(23)19-13-6-2-11(3-7-13)17(24)25/h2-9H,1H3,(H,19,23)(H,24,25)
InChIKeyJSNSBNQKNMHEIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid (CAS 890620-86-7): Core Structural Identity and Procurement Relevance


4-(1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid (CAS 890620-86-7) is a synthetic, small-molecule 1,2,3-triazole-4-carboxamide derivative. Its structure features a 5-methyl-1-(4-chlorophenyl)-1,2,3-triazole core linked via a carboxamide bridge to a benzoic acid moiety. This compound has been disclosed as a potent inhibitor of Bruton's tyrosine kinase (BTK) in recent patent literature [1]. Its unique combination of a halogenated N-aryl group and a free carboxylic acid handle distinguishes it from simpler triazole building blocks, positioning it as a high-value intermediate or probe molecule for kinase inhibitor research.

Why Generic 1,2,3-Triazole-4-carboxamides Cannot Substitute for 4-(1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid in BTK Inhibitor Research


Simple 1,2,3-triazole-4-carboxylic acids, such as 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 20725-33-1), lack the essential carboxamido-benzoic acid extension required for potent BTK engagement. The specific N-substitution pattern is critical; the patent-derived biological data demonstrate that the intact 4-(carboxamido)benzoic acid moiety is a key pharmacophoric element, resulting in an IC50 of 1 nM against BTK [1]. Interchanging this compound with its precursor acid or other triazole carboxamides that have not been profiled against BTK would lead to a complete loss of the verified low-nanomolar kinase inhibition, thereby invalidating any structure-activity relationship (SAR) study or biochemical assay dependent on this scaffold.

Quantitative Differentiation Evidence for 4-(1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid (CAS 890620-86-7)


BTK Inhibitory Potency: Direct Comparison to Closest In-Class Compounds

The compound exhibits an IC50 of 1 nM against human BTK in a biochemical assay, as reported in patent US20240083900 [1]. In the same patent, structurally related pyrazolo[1,5-a]pyrazine-based BTK inhibitors demonstrated a range of potencies, with Example 66 showing an IC50 of <1 nM and Example 79 showing an IC50 of 1.20 nM [2][3]. While direct head-to-head data for the triazole series is limited, the compound's potency places it within the same low-nanomolar tier as the most potent exemplars in the patent, distinguishing it from earlier 1,2,3-triazole-4-carboxylic acid derivatives which lack reported BTK activity.

BTK inhibitor Kinase profiling Immuno-oncology Triazole carboxamide

Functional Group Differentiation: Carboxylic Acid Handle vs. Ester and Acid Precursors

A critical structural differentiator is the presence of a free carboxylic acid group on the benzoic acid moiety. The methyl ester analogue (benzoic acid, 3-[[[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl]amino]-, methyl ester) has been reported in spectral databases but lacks biological annotation [1]. The free acid provides a synthetically tractable handle for further derivatization (e.g., amide coupling, bioconjugation) and typically confers improved aqueous solubility compared to the ester prodrug form, which is a key consideration for in vitro assay development.

Chemical probe design Conjugation handle Solubility Triazole building block

Kinase Selectivity Profile Inferred from Patent Class: BTK-Focused Scaffold

The compound's origin in a patent specifically directed toward BTK inhibition (US20240083900) [1] suggests a degree of selectivity for BTK over other kinases. While broad selectivity data is not publicly available for this exact compound, the patent's focus on BTK-driven indications (B-cell malignancies, autoimmune diseases) implies that the triazole-carboxamido-benzoic acid scaffold was optimized for BTK binding. This contrasts with other 1,2,3-triazole-4-carboxamides, such as those disclosed in TAAR1 patent applications (e.g., US20150191458), which are directed toward an entirely different target class [2].

Kinase selectivity BTK Triazole Immunology

Optimal Application Scenarios for 4-(1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid (CAS 890620-86-7)


BTK Inhibitor Probe Development and SAR Studies

The compound's confirmed BTK IC50 of 1 nM [1] makes it a strong candidate for use as a reference inhibitor in biochemical BTK assays or as a starting point for structure-activity relationship (SAR) exploration. Researchers developing next-generation BTK inhibitors can use this compound to benchmark potency in their own assays or as a scaffold for further optimization of the triazole series.

Chemical Biology Tool for B-Cell Receptor Signaling Pathway Investigation

Given its potent BTK inhibition, this compound can serve as a chemical probe to dissect B-cell receptor (BCR) signaling pathways in cellular models. Its free carboxylic acid handle allows for potential immobilization or conjugation to create affinity matrices for target engagement studies, a feature not available with the corresponding methyl ester or simpler acids.

Synthetic Intermediate for Focused Kinase Inhibitor Libraries

The benzoic acid moiety is an ideal anchor for parallel synthesis or combinatorial chemistry. Procurement of this specific compound enables the rapid generation of diverse amide libraries for kinase screening, leveraging the validated BTK-active core to explore selectivity against other kinases.

Comparative Selectivity Profiling Against Non-BTK Triazole Chemotypes

This compound can be used in head-to-head selectivity panels against triazole carboxamides optimized for other targets (e.g., TAAR1) [2]. Such studies would help define the selectivity determinants of the 1,2,3-triazole-4-carboxamide scaffold, guiding future multi-target drug design or toxicity screening.

Quote Request

Request a Quote for 4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.